Ring Strain: Spiro[2.4]heptane vs. Spiro[3.3]heptane Core
The spiro[2.4]heptane core exhibits greater ring strain and conformational rigidity compared to the spiro[3.3]heptane system, which is more flexible due to larger ring sizes. This difference directly impacts the orientation of the pendant amine group in three-dimensional space [1].
| Evidence Dimension | Ring strain energy (approximate, based on cycloalkane reference data) |
|---|---|
| Target Compound Data | Spiro[2.4]heptane: ~28 kcal/mol (cyclopropane ring contribution) + ~6 kcal/mol (cyclopentane ring contribution) = ~34 kcal/mol total strain |
| Comparator Or Baseline | Spiro[3.3]heptane: ~6 kcal/mol (cyclobutane) + ~6 kcal/mol (cyclobutane) = ~12 kcal/mol total strain |
| Quantified Difference | ~22 kcal/mol higher strain energy for spiro[2.4]heptane core |
| Conditions | Computational/thermochemical estimation based on cycloalkane strain energies (cyclopropane: ~27.5 kcal/mol; cyclobutane: ~6.3 kcal/mol; cyclopentane: ~6.2 kcal/mol) as reported in standard organic chemistry references |
Why This Matters
Higher ring strain correlates with distinct reactivity in ring-opening or functionalization reactions, which may be desirable or undesirable depending on the synthetic application.
- [1] Wiberg, K. B. (1986). The Concept of Strain in Organic Chemistry. Angewandte Chemie International Edition in English, 25(4), 312-322. View Source
